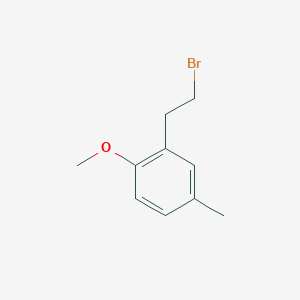

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene

Description

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene is a brominated aromatic compound characterized by a methoxy group at position 1, a methyl group at position 4, and a 2-bromoethyl substituent at position 2 of the benzene ring (Fig. 1). Its molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.12 g/mol (calculated). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For example, bromoethyl groups are often leveraged in alkylation reactions or as precursors for cross-coupling methodologies .

For instance, 2-bromo-4-methylphenol has been used as a starting material for related bromoethoxy compounds via nucleophilic substitution reactions with bromoalkylating agents in the presence of bases like potassium carbonate .

Properties

CAS No. |

33875-90-0 |

|---|---|

Molecular Formula |

C10H13BrO |

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-methoxy-4-methylbenzene |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

WSZUCIDEJFPPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)CCBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

- Step 1: Functionalization of the aromatic ring with methoxy and methyl substituents (often starting from commercially available 1-methoxy-4-methylbenzene or anisole derivatives).

- Step 2: Introduction of the 2-bromoethyl side chain via bromination of an ethyl substituent or by alkylation with a suitable bromoethylating agent.

Method A: Anti-Markovnikov Addition of Hydrogen Bromide to Styrene Derivatives

One well-documented method for synthesizing 2-bromoethyl-substituted aromatics involves the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene or substituted styrene derivatives.

-

- Starting from 4-methyl-1-methoxystyrene, gaseous hydrogen bromide is added in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

- The reaction is carried out in a non-polar solvent like n-heptane at 80–90°C for approximately 4 hours.

- Radical conditions favor anti-Markovnikov addition, placing the bromine atom at the terminal position of the ethyl side chain.

-

- Optimized conditions yield up to 95% of the target compound with high regioselectivity.

- The reaction minimizes side products due to controlled radical initiation and mild temperature conditions.

| Parameter | Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | Azobisisobutyronitrile (AIBN) | Initiates radical addition |

| Solvent | n-Heptane | Provides inert medium |

| Temperature | 80–90°C | Optimal for reaction rate |

| Reaction Time | 4 hours | Ensures complete conversion |

| Yield | ~95% | High due to controlled conditions |

This method is suitable for laboratory and industrial scale due to its simplicity and efficiency.

Method B: Electrophilic Aromatic Substitution (EAS) Bromination of Alkylated Anisoles

An alternative approach involves direct bromination of 4-methyl-1-methoxytoluene derivatives to introduce the bromine atom onto an ethyl side chain.

-

- Starting with 4-methyl-1-methoxybenzene, the compound is first alkylated to introduce an ethyl side chain at the ortho position relative to the methoxy group.

- Bromination is then performed using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).

- The reaction is typically carried out at room temperature or slightly elevated temperatures (0–25°C) to control regioselectivity and minimize polybromination.

-

- This method yields 2-(2-bromoethyl)-1-methoxy-4-methylbenzene with moderate to high yields (70–85%).

- The methoxy group directs bromination ortho/para to itself, facilitating substitution at the ethyl side chain.

| Parameter | Condition | Effect on Yield/Selectivity |

|---|---|---|

| Brominating Agent | Br2 | Electrophilic bromination |

| Catalyst | FeBr3 | Activates bromine for substitution |

| Temperature | 0–25°C | Controls regioselectivity |

| Solvent | Dichloromethane or CCl4 | Solubilizes reactants |

| Yield | 70–85% | Good, with some side products possible |

This method is widely used in industrial settings with continuous flow reactors to improve efficiency and reproducibility.

Method C: Halogenation via Hydrogen Bromide Treatment of Methoxyethyl Esters

A more specialized method involves the preparation of 2-bromoethyl methyl ether intermediates, which can be further functionalized to yield the target compound.

-

- 2-Methoxyethanol is reacted with metaboric anhydride in the presence of a solvent to form a tri-(2-methoxy-1-yl)-ethyl metaborate intermediate.

- This intermediate is then treated with hydrogen bromide to substitute the hydroxyl group with bromine, yielding 2-bromoethyl methyl ether.

- Subsequent aromatic substitution or coupling reactions introduce the brominated ethyl side chain onto the methoxy- and methyl-substituted benzene ring.

-

- Mild reaction conditions with fewer side reactions.

- High purity and yield of intermediate products.

- Boric acid byproducts can be recycled, reducing environmental impact.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Intermediate formation | 2-Methoxyethanol + metaboric anhydride | Solvent present, mild conditions |

| Bromination | Hydrogen bromide treatment | Converts intermediate to bromoether |

| Yield | High, with minimal side reactions | Suitable for scale-up |

This method is more common for preparing related bromoethyl ethers but can be adapted for aromatic substitution.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Anti-Markovnikov HBr addition | 4-Methyl-1-methoxystyrene | HBr, AIBN | 80–90°C, 4 h, n-heptane | ~95 | High yield, regioselective | Requires radical initiator |

| Electrophilic Aromatic Bromination | 4-Methyl-1-methoxybenzene with ethyl group | Br2, FeBr3 | 0–25°C, organic solvent | 70–85 | Straightforward, industrially viable | Possible polybromination |

| Bromination via Methoxyethyl Ester | 2-Methoxyethanol → tri-(2-methoxyethyl) metaborate | Metaboric anhydride, HBr | Mild, solvent present | High | Mild conditions, recyclable byproducts | Multi-step, more complex |

Analytical and Characterization Notes

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons at δ 6.7–7.5 ppm, methoxy group singlet at ~δ 3.8 ppm, methyl protons at δ 2.2 ppm, and bromoethyl side chain methylene protons typically at δ 3.3–3.6 ppm.

- ^13C NMR confirms aromatic carbons and the brominated ethyl carbon signals.

-

- Characteristic C–Br stretching vibrations near 600 cm⁻¹.

- C–O stretching from methoxy group around 1250 cm⁻¹.

-

- Molecular ion peaks consistent with C10H11BrO, showing isotope pattern for bromine (m/z 213/215).

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of methoxyethyl derivatives.

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of ethyl derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents and β-peptidomimetics.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules and active pharmaceutical ingredients.

Materials Science: It is utilized in the preparation of curable and reactive polymers due to the presence of reactive bromine.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the derivative formed and its target in the biological system .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Structural Features |

|---|---|---|---|---|

| 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene | C₁₀H₁₃BrO | 229.12 | 1-OCH₃, 2-CH₂CH₂Br, 4-CH₃ | Bromoethyl side chain at position 2 |

| 2-Bromo-1-(bromomethyl)-4-methoxybenzene | C₈H₈Br₂O | 279.96 | 1-CH₂Br, 2-Br, 4-OCH₃ | Dual bromination (aromatic and aliphatic) |

| 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene | C₉H₁₀Br₂O | 294.00 | 1-OCH₂CH₂Br, 2-Br, 4-CH₃ | Bromoethoxy chain at position 1 |

| 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene | C₁₀H₁₃BrO | 229.12 | 1-OCH₃, 2-CH₃, 4-CH₂CH₂Br | Bromoethyl and methyl substituents swapped |

| 1-(2-Bromoethyl)-2-methoxybenzene | C₉H₁₁BrO | 213.09 | 1-CH₂CH₂Br, 2-OCH₃ | No methyl group; simpler substitution pattern |

Key Observations :

- Substituent Position Sensitivity : The placement of bromoethyl and methoxy groups significantly impacts reactivity. For example, 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene and its positional isomer 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5) differ only in substituent positions, which can alter steric and electronic properties for downstream reactions .

- Dual Bromination : Compounds like 2-Bromo-1-(bromomethyl)-4-methoxybenzene (CAS 54788-18-0) exhibit higher molecular weights due to dual bromine atoms, enhancing their utility in cross-coupling reactions but complicating purification .

Key Observations :

- Etherification Efficiency : The high yield (84%) for 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene highlights the robustness of nucleophilic substitution in DMF with potassium carbonate .

- Catalytic Challenges : Lower yields (38–40%) for photocycloaddition-derived compounds reflect the complexity of stereoselective reactions involving transition-metal catalysts .

Biological Activity

2-(2-Bromoethyl)-1-methoxy-4-methylbenzene, also known as 1-(2-bromoethyl)-4-methoxybenzene, is an aromatic compound with a molecular formula of C10H13BrO and a molecular weight of approximately 215.09 g/mol. This compound features a bromine atom attached to a 2-ethyl group and a methoxy group on a methyl-substituted benzene ring. It has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

The compound is typically a colorless to pale yellow liquid, characterized by its reactive bromine atom and methoxy group, which allow it to participate in various chemical reactions. It can undergo nucleophilic substitutions, oxidation, and reduction reactions, leading to the formation of various derivatives that may exhibit biological activity.

Synthesis Methods

Several methods exist for synthesizing 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene, including:

- Nucleophilic Substitution : Utilizing bromoalkanes in the presence of nucleophiles.

- Oxidation : Converting methoxy groups into aldehydes or acids.

- Reduction : Producing ethyl derivatives from corresponding oxidized forms.

Antimicrobial Properties

Research indicates that 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene exhibits antimicrobial properties . It serves as an intermediate in synthesizing various pharmaceutical compounds, including those with antimicrobial activity and β-peptidomimetics. The mechanism of action involves interaction with biological targets through its reactive bromine atom, facilitating nucleophilic substitutions that yield biologically active derivatives.

Anticancer Activity

In studies focused on cancer treatment, compounds similar to 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene have shown promise as antitumor agents . For example, related compounds have been observed to interfere with the mitotic machinery of cancer cells by affecting microtubule dynamics. This interference leads to cell cycle arrest and subsequent apoptotic cell death, indicating potential therapeutic applications in cancer treatment .

Study on Antitumor Activity

A study evaluated the effects of related compounds on cancer cell lines, demonstrating their ability to inhibit cell proliferation and disrupt tubulin polymerization. The compounds studied showed significant cytotoxicity, particularly when combined with multidrug resistance (MDR) inhibitors like verapamil . This suggests that 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene could be developed into effective anticancer therapeutics.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of compounds related to 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-(2-Bromoethyl)-1,3-dioxolane | Contains a dioxolane ring instead of a methoxy group | 0.91 |

| 2-Bromoethyl acrylate | Contains an acrylate group | 0.88 |

| 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene | Methyl group at different position on benzene ring | 0.91 |

| 4-(2-Bromoethyl)-1,2-dimethoxybenzene | Two methoxy groups on benzene | 0.89 |

| 1-(3-Bromopropyl)-4-methoxybenzene | Propyl group instead of ethyl | 0.88 |

This comparative analysis highlights the unique structural features of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene that contribute to its distinct biological activity.

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 4-methyl-1-methoxybenzene, followed by ethyl group substitution. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile or carbon tetrachloride under controlled temperature (25–40°C) to avoid over-bromination .

- Substitution : Introduce the ethyl group via nucleophilic substitution using NaOCH₂CH₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate (8:2) is recommended to isolate the product with >95% purity .

Q. How can researchers verify the structural integrity of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare ¹H and ¹³C NMR spectra with PubChem data. Key signals include δ 3.8 ppm (methoxy -OCH₃) and δ 4.2 ppm (bromoethyl -CH₂Br) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.94 Å) using single-crystal diffraction, as demonstrated for analogous brominated aromatics .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or photolysis.

- pH Sensitivity : Stable in aqueous solutions at pH 5–9; avoid strong acids/bases to prevent demethylation of the methoxy group .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. ethoxy) influence the reactivity of 2-(2-Bromoethyl)-1-methoxy-4-methylbenzene in cross-coupling reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group at the 1-position activates the ring for electrophilic substitution but may hinder Suzuki-Miyaura coupling due to steric hindrance. Use Pd(OAc)₂ with SPhos ligand in THF at 80°C for optimal results .

- Comparative Studies : Ethoxy analogs (e.g., 1-(2-bromoethyl)-4-ethoxybenzene) show lower reactivity in Ullmann couplings due to increased steric bulk .

Q. What strategies mitigate byproduct formation during the bromoethyl group installation?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include di-brominated species (e.g., 2,5-dibromo derivatives). Monitor via GC-MS and adjust NBS stoichiometry to ≤1.1 equivalents .

- Solvent Optimization : Use DCE (dichloroethane) instead of DMF to reduce nucleophilic side reactions. A 10% v/v H₂O additive can suppress radical pathways .

Q. How can computational methods predict the regioselectivity of further functionalization (e.g., C-H activation) in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps. The 4-methyl group directs electrophiles to the 3-position due to steric and electronic effects .

- MD Simulations : Assess solvent effects (e.g., acetonitrile vs. toluene) on transition states for SN2 reactions at the bromoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.